

A Comparative Analysis of Reaction Kinetics in Substituted Phenyl Chloroformates

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Compound of Interest

Compound Name: 3-Ethylphenyl chloroformate

Cat. No.: B15264908

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For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of phenyl chloroformates and their substituted analogues is crucial for optimizing reaction conditions and developing efficient synthetic methodologies. This guide provides a comparative analysis of the solvolysis reaction kinetics for a series of substituted phenyl chloroformates, supported by experimental data and detailed protocols.

The reactivity of phenyl chloroformates is significantly influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups are generally observed to increase the rate of reaction, while electron-donating groups tend to decrease it. This phenomenon can be quantitatively assessed by comparing the specific rate constants of solvolysis for different substituted compounds.

Comparative Kinetic Data

The following table summarizes the specific rate constants (k) for the solvolysis of p-nitrophenyl chloroformate, phenyl chloroformate, and p-methoxyphenyl chloroformate in a variety of solvents at 25.0 °C. The data clearly illustrates the electronic effects of the substituents on the reaction rate.

Solvent	k (s ⁻¹) for p-Nitrophenyl Chloroformate	k (s ⁻¹) for Phenyl Chloroformate	k (s ⁻¹) for p-Methoxyphenyl Chloroformate
100% EtOH	1.58 x 10 ⁻⁵	4.57 x 10 ⁻⁶	2.00 x 10 ⁻⁶
90% EtOH	2.45 x 10 ⁻⁵	8.13 x 10 ⁻⁶	4.17 x 10 ⁻⁶
80% EtOH	4.37 x 10 ⁻⁵	1.62 x 10 ⁻⁵	8.32 x 10 ⁻⁶
100% MeOH	4.79 x 10 ⁻⁵	1.58 x 10 ⁻⁵	7.94 x 10 ⁻⁶
90% MeOH	9.55 x 10 ⁻⁵	3.55 x 10 ⁻⁵	2.00 x 10 ⁻⁵
80% MeOH	1.41 x 10 ⁻⁴	6.31 x 10 ⁻⁵	3.55 x 10 ⁻⁵
90% Acetone	2.82 x 10 ⁻⁶	5.01 x 10 ⁻⁷	2.29 x 10 ⁻⁷
80% Acetone	5.25 x 10 ⁻⁶	1.12 x 10 ⁻⁶	5.62 x 10 ⁻⁷
70% Acetone	1.12 x 10 ⁻⁵	2.82 x 10 ⁻⁶	1.58 x 10 ⁻⁶
97% TFE	1.48 x 10 ⁻³	6.31 x 10 ⁻⁴	3.16 x 10 ⁻⁴
90% TFE	2.82 x 10 ⁻³	1.41 x 10 ⁻³	7.94 x 10 ⁻⁴
70% TFE	4.47 x 10 ⁻³	2.51 x 10 ⁻³	1.58 x 10 ⁻³
50% TFE	6.31 x 10 ⁻³	3.98 x 10 ⁻³	2.51 x 10 ⁻³
97% HFIP	1.00 x 10 ⁻¹	6.31 x 10 ⁻²	4.47 x 10 ⁻²
90% HFIP	1.58 x 10 ⁻¹	1.00 x 10 ⁻¹	7.08 x 10 ⁻²
70% HFIP	2.24 x 10 ⁻¹	1.58 x 10 ⁻¹	1.12 x 10 ⁻¹

Data sourced from D'Souza, M. J., Shuman, K. E., Carter, S. E., & Kevill, D. N. (2008). Extended Grunwald-Winstein Analysis-LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International journal of molecular sciences, 9(11), 2231–2242.

Experimental Protocols

The determination of reaction kinetics for the solvolysis of substituted phenyl chloroformates can be achieved through various methods. Two common and effective techniques are UV-Vis

spectrophotometry and conductometry.

A. Kinetic Analysis via UV-Vis Spectrophotometry

This method monitors the increase in absorbance corresponding to the formation of the substituted phenol product over time.

1. Materials and Instrumentation:

- Substituted phenyl chloroformate
- Appropriate solvent (e.g., ethanol, methanol, acetone, water mixtures)
- Volumetric flasks and pipettes
- Thermostatted UV-Vis spectrophotometer with quartz cuvettes

2. Procedure:

- Prepare a stock solution of the substituted phenyl chloroformate in a dry, inert solvent (e.g., acetonitrile).
- Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}) of the corresponding substituted phenol.
- Equilibrate the solvent to be tested in the thermostatted cuvette holder of the spectrophotometer at the desired temperature (e.g., 25.0 °C).
- Initiate the reaction by injecting a small aliquot of the phenyl chloroformate stock solution into the cuvette containing the solvent. Ensure rapid mixing.
- Immediately begin recording the absorbance at the predetermined λ_{max} at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
- The pseudo-first-order rate constant (k) can be determined by plotting $\ln(A_{\infty} - A_t)$ versus time, where A_{∞} is the final absorbance and A_t is the absorbance at time t . The slope of the resulting linear plot will be $-k$.

B. Kinetic Analysis via Conductometry

This method relies on the increase in conductivity of the solution due to the formation of hydrochloric acid (HCl) as a byproduct of the solvolysis reaction.^[1]

1. Materials and Instrumentation:

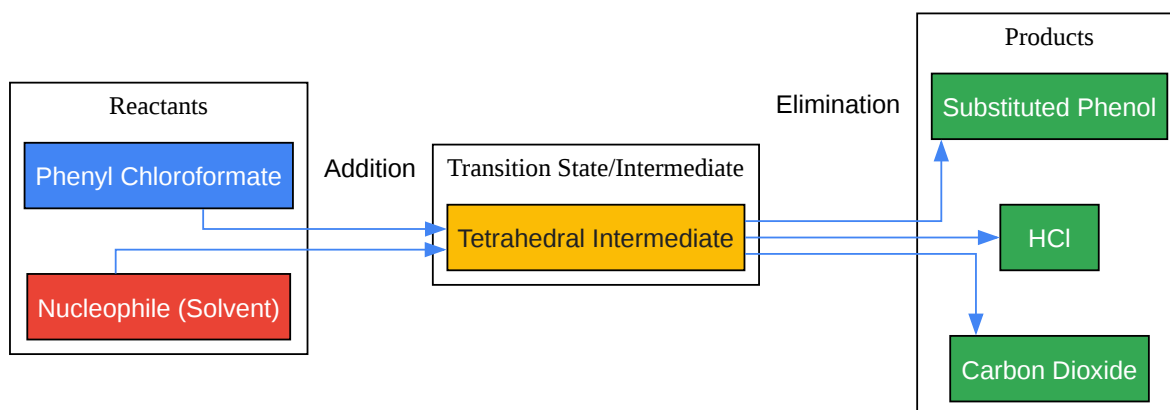
- Substituted phenyl chloroformate
- Appropriate solvent
- Conductivity meter with a thermostatted conductivity cell
- Magnetic stirrer and stir bar
- Water bath for temperature control

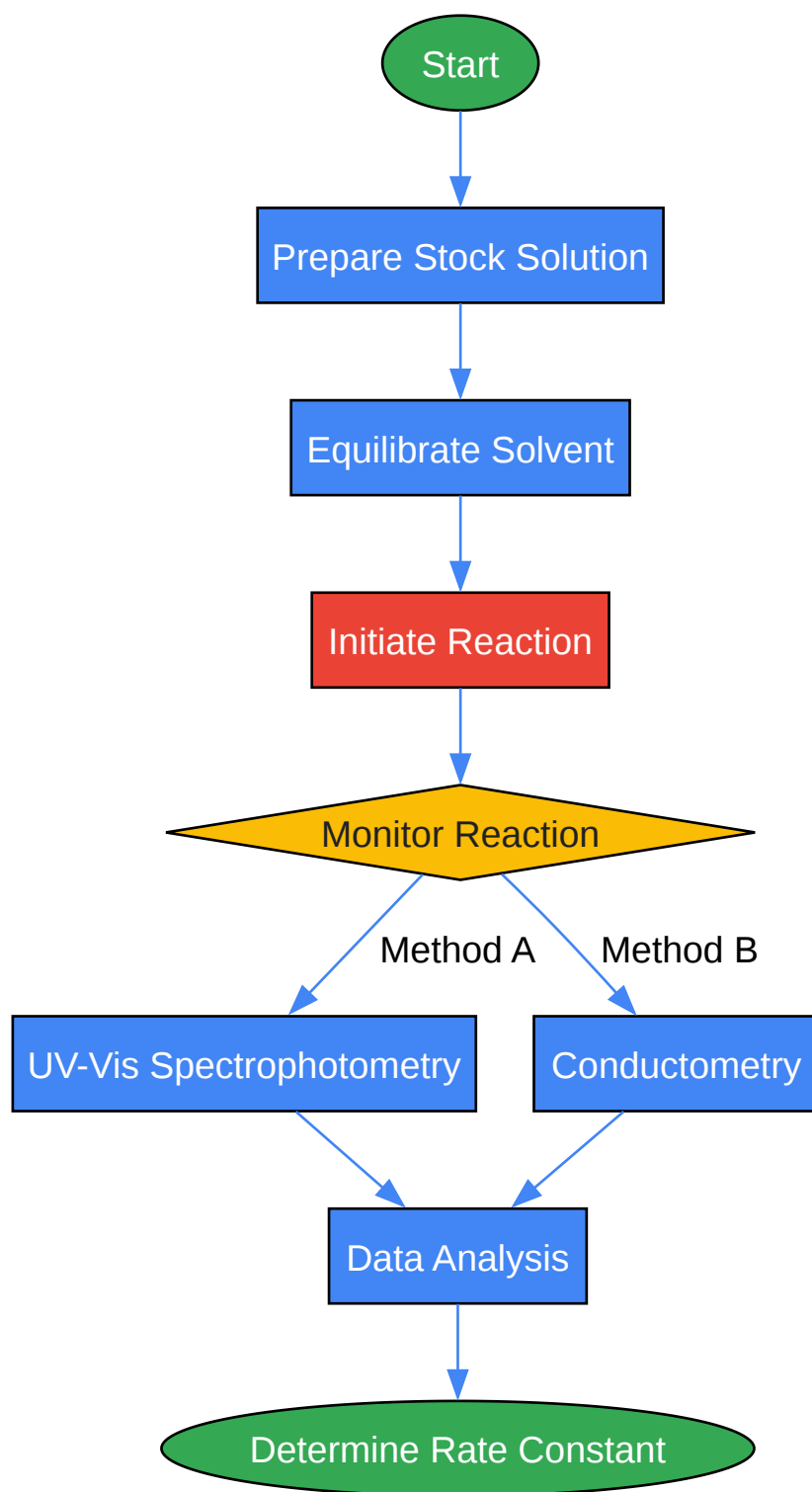
2. Procedure:

- Calibrate the conductivity meter using standard solutions.
- Place a known volume of the chosen solvent into the thermostatted conductivity cell and allow it to reach thermal equilibrium at the desired temperature.
- Initiate the reaction by adding a small, known amount of the substituted phenyl chloroformate to the solvent while stirring.
- Record the conductivity of the solution at regular time intervals until a stable reading is achieved, indicating the completion of the reaction.
- The pseudo-first-order rate constant (k) can be determined by plotting $\ln(\sigma_{\infty} - \sigma_t)$ versus time, where σ_{∞} is the final conductivity and σ_t is the conductivity at time t . The slope of the linear plot will be $-k$.

Signaling Pathways and Experimental Workflows

The solvolysis of phenyl chloroformates generally proceeds through a stepwise addition-elimination mechanism. The following diagram illustrates the proposed reaction pathway.





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References

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